molecular formula C15H13ClN2O5 B5743592 N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5743592
M. Wt: 336.72 g/mol
InChI Key: WHRTZROZVINJEI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted methoxyphenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide can be achieved through a multi-step process involving the following key steps:

    Nitration: The starting material, 2-methoxyphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-nitro-5-methoxyphenol.

    Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in 5-chloro-2-nitro-4-methoxyphenol.

    Acetylation: The chlorinated product undergoes acetylation with acetic anhydride in the presence of a base such as pyridine to form 5-chloro-2-methoxyphenyl acetate.

    Amidation: Finally, the acetylated product is reacted with 2-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-methoxyphenyl acetic acid and 2-nitrophenol.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It may serve as a precursor for the synthesis of advanced materials with unique properties.

    Biological Studies: The compound can be used to study the effects of specific chemical modifications on biological activity.

    Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, methoxy, and nitro groups can influence its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(2-aminophenoxy)acetamide: A reduced derivative with an amino group instead of a nitro group.

    N-(5-chloro-2-methoxyphenyl)-2-(2-hydroxyphenoxy)acetamide: A hydrolyzed derivative with a hydroxy group instead of a nitro group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both chloro and nitro groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-7-6-10(16)8-11(13)17-15(19)9-23-14-5-3-2-4-12(14)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRTZROZVINJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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